molecular formula C12H13NO2 B11898965 Ethyl 1-methyl-1H-indole-3-carboxylate

Ethyl 1-methyl-1H-indole-3-carboxylate

Cat. No.: B11898965
M. Wt: 203.24 g/mol
InChI Key: IBJWUHMVFHWYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-1H-indole-3-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Ethyl 1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

I

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 1-methylindole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3

InChI Key

IBJWUHMVFHWYQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.